3'-Amino-3'-deoxyguanosine

Vue d'ensemble

Description

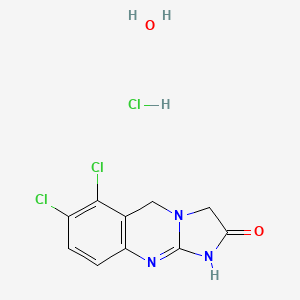

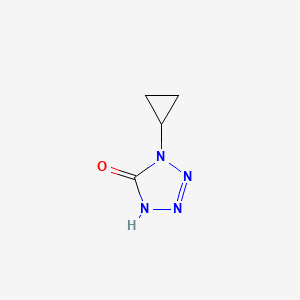

3’-Amino-3’-deoxyguanosine is a nucleoside that is used in the synthesis of DNA. It is an intermediate in the synthesis of uridine and guanosine, which are both pyrimidine nucleosides . This compound belongs to the class of organic compounds known as purine 3’-deoxyribonucleosides. These are compounds consisting of a purine linked to a ribose which lacks a hydroxyl group at position 3 .

Synthesis Analysis

The synthesis of 3’-amino-3’-deoxyguanosine and 3’-amino-3’-deoxyxyloguanosine monophosphate HepDirect prodrugs from guanosine has been reported. Initial incorporation of N,N-dibenzylformamidino protection of the C2-amino of guanosine masked the reactivity of that group and simplified purification of subsequent analogues .

Molecular Structure Analysis

The molecular structure of 3’-Amino-3’-deoxyguanosine involves a purine base attached to a ribose which lacks a hydroxyl group at position 3 . The key 3‘-azido derivative was obtained through a 3‘-oxidation/reduction/substitution procedure .

Chemical Reactions Analysis

3’-Amino-3’-deoxyguanosine-5’-phosphorimidazolidate (ImpGNH2) oligomerizes more rapidly and regiospecifically than related nucleotide derivatives on a d (CpCpCpCpC) template. The greater nucleophilicity of the amino group leads to efficient oligomerization even when the structure of the double-helica .

Applications De Recherche Scientifique

Investigating Metal Ion Interactions in Ribozymes

3'-Amino-3'-deoxyguanosine is employed as a probe for studying metal ion interactions in the active site of group I ribozymes. Its ability to be synthesized with a 15N-enriched nucleus facilitates the accurate determination of the amine pKa using 15N NMR spectroscopy. This approach is critical for understanding the protonation state of the amino group at specific pH levels, which is essential in ribozyme research (Dai et al., 2007).

Enhancing Oligodeoxyribonucleotide Synthesis

The this compound derivative has been found to be useful in the synthesis of oligodeoxyribonucleotides. The 3-Methoxy-4-phenoxybenzoyl group, used for amino protection of nucleosides like 2'-deoxyadenosine and 2'-deoxyguanosine, stabilizes N-protected derivatives during oligodeoxyribonucleotide synthesis on solid support via the phosphotriester approach. This stability is crucial for minimizing depurination under synthesis conditions (Mishra & Misra, 1986).

Template-Directed Synthesis

The compound plays a significant role in template-directed syntheses. Studies have shown that 3'-amino-3'-deoxyuridine reacts with nucleoside 5'-phosphorimidazolides in the presence of templates like poly(C) or poly(dC) to give dinucleoside phosphoramidates. This reaction is much faster than those involving uridine, highlighting the importance of the intrinsically greater nucleophilicity of amine groups in 3'-amino-3'-deoxynucleoside derivatives for efficient template-directed syntheses (Zieliński & Orgel, 1985).

Study of DNA Precursor Metabolism

Research involving this compound derivatives helps in understanding the disturbances in DNA precursor metabolism. For instance, studies on 3-Aminobenzamide, an inhibitor of poly(ADP-ribose) synthetase, reveal its broad effects on DNA precursor metabolism. This kind of research aids in deciphering the complex interactions and effects of various compounds on DNA synthesis and repair mechanisms (Milam, Thomas, & Cleaver, 1986).

Insights into Prebiotic Chemistry

The greater nucleophilicity of the amino group in 3′-Amino-3′-deoxyguanosine-5′-phosphorimidazolidate facilitates efficient oligomerization, even when the structure of the double-helical complex formed by the template and the substrate is not optimal for reaction. This finding provides valuable insights into potentially prebiotic polymerization reactions, offering a model for understanding the origins of life (Tohidi et al., 2005).

Mécanisme D'action

Target of Action

The primary target of 3’-Amino-3’-deoxyguanosine is the protein purine nucleoside phosphorylase . This protein plays a crucial role in the purine salvage pathway, which is essential for DNA and RNA synthesis.

Mode of Action

3’-Amino-3’-deoxyguanosine interacts with its target by binding to the active site of the purine nucleoside phosphorylase. This interaction inhibits the normal function of the enzyme, leading to disruption in the purine salvage pathway .

Biochemical Pathways

The primary biochemical pathway affected by 3’-Amino-3’-deoxyguanosine is the purine salvage pathway . This pathway recycles purines from old, degraded DNA to synthesize new DNA and RNA molecules. By inhibiting purine nucleoside phosphorylase, 3’-Amino-3’-deoxyguanosine disrupts this pathway, affecting the synthesis of new DNA and RNA .

Pharmacokinetics

Like other nucleoside analogs, it is expected to be well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .

Result of Action

The inhibition of purine nucleoside phosphorylase by 3’-Amino-3’-deoxyguanosine leads to disruption in the synthesis of new DNA and RNA molecules. This can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Action Environment

The action of 3’-Amino-3’-deoxyguanosine can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy. Additionally, the presence of other drugs or substances can influence its absorption, distribution, metabolism, and excretion, thereby affecting its overall action .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

3’-Amino-3’-deoxyguanosine plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity and stability. One notable interaction is with deoxyguanosine kinase, a mitochondrial enzyme responsible for the phosphorylation of deoxyguanosine to deoxyguanosine monophosphate . This interaction is crucial for the maintenance of mitochondrial DNA. Additionally, 3’-Amino-3’-deoxyguanosine can act as a substrate for polymerases, which incorporate it into nucleic acid chains, potentially altering the properties of the resulting DNA or RNA .

Cellular Effects

The effects of 3’-Amino-3’-deoxyguanosine on cellular processes are profound. In various cell types, it has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its incorporation into DNA can lead to mutations or alterations in gene expression, impacting cellular functions such as proliferation and apoptosis . Furthermore, 3’-Amino-3’-deoxyguanosine has been shown to affect the activity of certain signaling pathways, potentially leading to changes in cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, 3’-Amino-3’-deoxyguanosine exerts its effects through several mechanisms. It can bind to and inhibit the activity of specific enzymes, such as DNA polymerases, thereby affecting DNA replication and repair processes . Additionally, the amino group at the 3’ position allows for unique binding interactions with other biomolecules, which can lead to enzyme activation or inhibition. These interactions can result in changes in gene expression, either by directly affecting transcription factors or by altering the structure of the DNA itself .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3’-Amino-3’-deoxyguanosine have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term studies have shown that 3’-Amino-3’-deoxyguanosine can have lasting effects on cellular function, including sustained changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of 3’-Amino-3’-deoxyguanosine vary with different dosages in animal models. At low doses, it may have minimal impact, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain concentration is required to elicit a noticeable response . At very high doses, 3’-Amino-3’-deoxyguanosine can be toxic, leading to adverse effects such as organ damage or failure .

Metabolic Pathways

3’-Amino-3’-deoxyguanosine is involved in several metabolic pathways. It is phosphorylated by deoxyguanosine kinase to form 3’-Amino-3’-deoxyguanosine monophosphate, which can then be further metabolized . This compound can also affect the levels of other metabolites by influencing the activity of enzymes involved in nucleotide metabolism. For example, it can alter the balance of deoxyribonucleotides, impacting DNA synthesis and repair .

Propriétés

IUPAC Name |

2-amino-9-[(2R,3R,4S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O4/c11-4-3(1-17)20-9(6(4)18)16-2-13-5-7(16)14-10(12)15-8(5)19/h2-4,6,9,17-18H,1,11H2,(H3,12,14,15,19)/t3-,4-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZYJWINGYJUHN-DXTOWSMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)N)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)N)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901000909 | |

| Record name | 9-(3-Amino-3-deoxypentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901000909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80015-76-5 | |

| Record name | 3'-Amino-3'-deoxyguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080015765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(3-Amino-3-deoxypentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901000909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of 3'-amino-3'-deoxyguanosine (ADG)?

A: ADG acts as a prodrug that is converted intracellularly into its active form, this compound triphosphate (ADG-TP). ADG-TP mimics guanosine triphosphate (GTP) and disrupts essential cellular processes. [] For instance, ADG-TP incorporates into growing RNA chains, interfering with transcription. [] Additionally, ADG-TP likely inhibits bacterial cell division by disrupting the GTPase activity of FtsZ. []

Q2: Why does ADG show selectivity towards Escherichia coli and closely related species?

A: ADG's selective activity stems from the enzyme guanosine kinase (Gsk) being the first kinase involved in ADG phosphorylation. [] Gsk, part of the purine salvage pathway, is primarily found in E. coli and closely related species, explaining the limited activity spectrum of ADG. []

Q3: Can the amino group at the 3' position of this compound be protonated, and if so, what is its pKa?

A: Yes, the amino group at the 3' position of this compound can be protonated. This property is crucial for understanding its interactions in biological systems. The pKa of this amino group can be accurately determined using 15N NMR with the help of its 15N-enriched analog, 3'-15N-amino-3'-deoxyguanosine. []

Q4: How does the reactivity of this compound-5'-phosphorimidazolide compare to that of guanosine-5'-phosphorimidazolide in template-directed oligonucleotide synthesis?

A: While guanosine-5'-phosphorimidazolide shows inefficient condensation on poly(C) or poly(dC) templates, this compound-5'-phosphorimidazolide demonstrates significantly enhanced reactivity. [] This difference is attributed to the increased nucleophilicity of the 3'-amino group compared to the 3'-hydroxyl group in guanosine. [] This enhanced reactivity allows for the efficient synthesis of longer 3'-5' linked oligomers on these templates. []

Q5: Has this compound been used to synthesize other biologically relevant molecules?

A: Yes, this compound has been successfully utilized as a starting material for the synthesis of this compound 5'-triphosphate (GTP(3'NH2)). [] This involved a multistep process including selective protection, phosphorylation, and deprotection strategies. []

Q6: Are there any reported synthetic routes to produce this compound?

A: Several synthetic approaches have been described for this compound. One strategy utilizes guanosine as the starting material, converting it to the target molecule through an eight-step process with a 58% overall yield. [] Another method employs 3'-amino-3'-deoxyadenosine as a precursor, converting it to this compound via a series of protection, coupling, and deprotection steps. [] This latter approach yielded a mixture of α- and β-anomers, with the β-anomer being the major product. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-6-{[(4-methylphenyl)thio]methyl}-pyrimidin-4-ol](/img/structure/B1384260.png)

![2-bromo-N'-[(E)-(2,3-dichloro-5-ethoxy-6-hydroxyphenyl)methylidene]benzohydrazide](/img/structure/B1384272.png)

![7-amino-2-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1384275.png)

![2-Amino-7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B1384278.png)